molecular formula C22H32N2O6 B1380136 Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate CAS No. 1415560-12-1

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate

Cat. No.: B1380136
CAS No.: 1415560-12-1
M. Wt: 420.5 g/mol
InChI Key: NMAYXQGLBMIQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and IUPAC Nomenclature

This compound belongs to the sophisticated class of spirocyclic heterocycles, specifically categorized as a diazaspiro compound featuring a [4.5]decane ring system. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture, with the complete name being this compound. The molecular formula C₂₂H₃₂N₂O₆ indicates the presence of twenty-two carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and six oxygen atoms, resulting in a molecular weight of 420.51 grams per mole.

The structural classification reveals multiple functional components that contribute to the compound's unique properties. The diazaspiro[4.5]decane core represents a bicyclic system where two rings share a single quaternary carbon atom, known as the spiro center. This spiro arrangement creates a rigid, three-dimensional structure that distinguishes it from other bicyclic systems such as fused or bridged ring compounds. The two nitrogen atoms are positioned at the 1 and 7 positions of the spirocyclic framework, with the benzyl group attached to the nitrogen at position 7, while the tert-butyl carboxylate ester is connected to the nitrogen at position 1.

The compound exists as an oxalate salt, where the oxalate anion (C₂O₄²⁻) serves as the counterion. Oxalate, systematically named ethanedioate, is a dianion that forms stable salts with organic cations, enhancing the compound's crystalline properties and solubility characteristics. The Chemical Abstracts Service registry number 1415560-12-1 provides a unique identifier for this specific compound in chemical databases and literature.

Property Value Reference
Molecular Formula C₂₂H₃₂N₂O₆
Molecular Weight 420.51 g/mol
CAS Number 1415560-12-1
InChI Key NMAYXQGLBMIQJJ-UHFFFAOYSA-N
Purity (Commercial) 95-98%

Historical Development of Spirocyclic Diazaspiro Compounds

The historical development of spirocyclic compounds traces back to the pioneering work of Adolf von Baeyer, who first discovered and characterized a spiro compound in 1900. This foundational discovery established the conceptual framework for understanding spirocyclic chemistry and opened new avenues for synthetic organic chemistry research. The unique structural features of spiro compounds, particularly their three-dimensional architecture and conformational rigidity, quickly attracted the attention of chemists seeking to create novel molecular scaffolds with distinct properties.

The evolution of diazaspiro compounds specifically began with the recognition that incorporating nitrogen atoms into spirocyclic frameworks could significantly enhance their biological activity and pharmacological potential. Research conducted in the early 21st century demonstrated that diazaspiro compounds, particularly those based on [4.5]decane and [5.5]undecane ring systems, exhibited remarkable activities against various biological targets. The development of synthetic methodologies for constructing these complex heterocycles became a major focus of organic chemists, leading to the establishment of reliable preparative routes.

The synthesis of 1,7-diazaspiro[5.5]undecane compounds was notably advanced through the work of Cordes and colleagues, who developed a convenient three-step synthesis involving Claisen condensation and acid-catalyzed decarboxylation and spirocyclization of N-Boc-δ-valerolactam. This methodology demonstrated the feasibility of constructing diazaspiro frameworks through well-established organic reactions, making these compounds more accessible to the broader scientific community. The research also revealed that these heterocycles could serve as novel bidentate ligands, forming complexes with transition metals such as ruthenium and copper.

Contemporary research has expanded the scope of diazaspiro compounds to include various ring sizes and substitution patterns. The development of 3,9-diazaspiro[5.5]undecane-based compounds as gamma-aminobutyric acid type A receptor antagonists represented a significant milestone in the medicinal chemistry applications of these scaffolds. These compounds demonstrated potent competitive antagonist activity and showed promising immunomodulatory effects, highlighting the therapeutic potential of diazaspiro frameworks.

Significance in Modern Organic and Medicinal Chemistry

The significance of this compound in modern organic and medicinal chemistry stems from its unique structural features and potential applications as a synthetic intermediate and bioactive compound. The spirocyclic architecture provides exceptional three-dimensional diversity, which is highly valued in drug discovery programs seeking to explore novel chemical space beyond traditional flat, aromatic compounds. The rigid conformation of the diazaspiro[4.5]decane core reduces conformational entropy penalties associated with target binding, potentially leading to enhanced binding affinity and selectivity for biological targets.

Recent medicinal chemistry research has highlighted the importance of spirocyclic compounds in developing novel therapeutic agents with improved pharmacological profiles. The incorporation of diazaspiro frameworks into drug candidates has been shown to enhance metabolic stability, reduce off-target effects, and improve selectivity for specific biological targets. The presence of two nitrogen atoms in the spirocyclic core provides multiple sites for chemical modification and functionalization, allowing for the fine-tuning of pharmacological properties.

The compound's potential applications extend beyond traditional pharmaceutical research to include its use as a building block in chemical synthesis and materials science. The tert-butyl carboxylate protecting group enables selective deprotection and further functionalization, making it a valuable synthetic intermediate for constructing more complex molecular architectures. The benzyl substituent on the nitrogen atom provides additional opportunities for structural modification through various chemical transformations.

Contemporary research has demonstrated the versatility of diazaspiro compounds in antimalarial drug discovery, where novel diazaspiro[3.4]octane series showed activity against multiple stages of the Plasmodium falciparum lifecycle. These findings underscore the broad therapeutic potential of spirocyclic scaffolds and their ability to interact with diverse biological systems. The development of structure-activity relationships for these compounds has provided valuable insights into the molecular determinants of biological activity, guiding the rational design of next-generation therapeutic agents.

Application Area Significance Key Features Reference
Drug Discovery Novel 3D scaffolds Reduced conformational entropy
Synthetic Chemistry Versatile building blocks Multiple functionalization sites
Antimalarial Research Multi-stage activity Transmission-blocking properties
Receptor Pharmacology Selective antagonists Enhanced binding affinity
Materials Science Rigid frameworks Enhanced stability

Properties

IUPAC Name

tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2.C2H2O4/c1-19(2,3)24-18(23)22-14-8-12-20(22)11-7-13-21(16-20)15-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-6,9-10H,7-8,11-16H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAYXQGLBMIQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415560-12-1
Record name 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415560-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Preparation Methodology

A representative synthesis method for a closely related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate , provides a useful template. The process involves seven steps with carefully controlled reaction conditions, which can be adapted for the 7-benzyl substituted analog.

Step Reaction Description Reagents & Solvents Temperature (°C) Time Purpose
1 Ethyl malonate reaction in ethanol Ethyl malonate, ethanol 25-80 5 h Formation of malonate intermediate
2 Reduction with lithium borohydride Lithium borohydride, THF 0-70 2.5 h Reduction to alcohol intermediate
3 Tosylation p-Toluenesulfonyl chloride, DCM 25 12 h Activation for ring closure
4 Ring closure Cesium carbonate, acetonitrile 25-90 3 h Formation of diazaspiro ring
5 Reduction Magnesium chips, methanol 25-80 1 h Further reduction for functionalization
6 Boc protection Boc anhydride, DCM 25 12 h Protection of amine groups
7 Hydrogenation Pd/C, methanol 25 3 h Final reduction, purification

Abbreviations: THF = tetrahydrofuran; DCM = dichloromethane; Boc = tert-butoxycarbonyl

This method emphasizes the use of commercially available starting materials and mild reaction conditions to achieve a high overall yield with good control over stereochemistry and purity.

Adaptation for Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate Oxalate

The presence of a benzyl substituent at the 7-position requires specific considerations:

  • Benzylation Step: Introduction of the benzyl group can be achieved by N-alkylation of the diazaspiro intermediate using benzyl halides under basic conditions.
  • Oxalate Salt Formation: The free base of the tert-butyl diazaspirocarboxylate is reacted with oxalic acid in a suitable solvent (e.g., ethanol or ethyl acetate) to form the oxalate salt, enhancing stability and crystallinity.

Reaction Conditions and Optimization

Parameter Optimal Range Notes
Reaction Temperatures 0-90 °C Step-specific, moderate temperatures prevent decomposition
Reaction Times 1-12 hours Dependent on step and reagent reactivity
Solvents Ethanol, THF, DCM, Acetonitrile, Methanol Chosen for solubility and reactivity compatibility
Catalysts Pd/C for hydrogenation Ensures selective reduction without over-reduction

Optimization of these parameters is crucial for maximizing yield and purity, especially when scaling up for industrial synthesis.

Research Findings and Industrial Relevance

  • The seven-step synthesis method described in patent CN111620869A demonstrates industrial applicability due to its use of inexpensive reagents, straightforward operations, and good overall yields.
  • The final hydrogenation step using palladium on carbon ensures removal of protecting groups or unwanted unsaturation, critical for obtaining the pure tert-butyl diazaspirocarboxylate.
  • Formation of the oxalate salt improves the physicochemical properties such as solubility and stability, which is essential for pharmaceutical formulation.

Summary Table: Preparation Method Comparison

Feature Method from CN111620869A Adaptations for 7-Benzyl Derivative
Starting Materials Ethyl malonate, piperidone derivatives Same, plus benzyl halide for substitution
Number of Steps 7 8-9 (including benzylation and salt formation)
Key Reactions Reduction, tosylation, ring closure, Boc protection, hydrogenation Additional N-alkylation for benzyl group
Reaction Conditions Mild to moderate temp, 0-90 °C Similar, with careful control during benzylation
Salt Formation Not specified Oxalate salt via reaction with oxalic acid
Industrial Suitability High High, with modifications

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a spirocyclic framework that includes a diazaspiro structure, which contributes to its unique chemical behavior. Its molecular formula is C20H30N2O4C_{20}H_{30}N_2O_4, with a molecular weight of approximately 374.48 g/mol. The presence of tert-butyl and benzyl groups enhances its solubility and reactivity, making it suitable for various applications.

Organic Synthesis

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules with potential biological activity. Researchers utilize this compound to develop new spirocyclic derivatives that may exhibit enhanced pharmacological properties.

Case Study: Synthesis of Spirocyclic Compounds

  • Objective: To synthesize novel spirocyclic compounds for drug development.
  • Method: The compound was used as a precursor in multi-step synthetic pathways involving cyclization reactions.
  • Results: Several derivatives showed promising activity against specific biological targets, indicating the compound's utility in drug design.

Biological Applications

In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various enzymes and receptors makes it a candidate for investigating enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Interaction Studies

  • Objective: To evaluate the binding affinity of the compound to specific enzymes.
  • Method: In vitro assays were conducted using purified enzymes and varying concentrations of the compound.
  • Results: The compound demonstrated significant binding affinity, suggesting its potential as a therapeutic agent targeting enzymatic pathways involved in diseases.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound in treating neurological disorders. Its structural features may allow it to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development.

Case Study: Neuropharmacological Evaluation

  • Objective: To assess the neuroprotective effects of the compound.
  • Method: Animal models were used to evaluate behavioral changes following administration of the compound.
  • Results: Preliminary findings indicated neuroprotective effects in models of neurodegenerative diseases, warranting further investigation into its mechanism of action.

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Organic SynthesisBuilding block for spirocyclic compoundsSynthesis of Spirocyclic Compounds
Biological ResearchLigand for enzyme interaction studiesEnzyme Interaction Studies
Medicinal ChemistryPotential treatment for neurological disordersNeuropharmacological Evaluation

Mechanism of Action

The mechanism of action of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural variations among spirocyclic diazaspiro compounds include differences in ring size, substituent positions, and counterions. Below is a comparative analysis:

Compound Name (CAS) Core Structure Substituents Counterion Molecular Weight Purity (%) Price (per 100 mg)
Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate (1041026-71-4) Diazaspiro[4.5]decane 1: tert-butyl carbamate; 7: benzyl Oxalate ~350 (estimated) 98 2,399.00元
Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate (1187932-79-1) Diazaspiro[4.5]decane 7: tert-butyl carbamate Oxalate 330.38 N/A Out of stock
1-Boc-1,7-diazaspiro[4.5]decane (AS98990) Diazaspiro[4.5]decane 1: Boc group None N/A On Stock 265.00 $ (250 mg)
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl (AS98133) Diazaspiro[4.5]decane 1: methyl; 2: ketone HCl N/A On Stock 202.00 $ (250 mg)

Key Observations :

  • The oxalate counterion improves solubility in polar solvents relative to HCl salts (e.g., AS98133), which may influence pharmacokinetic properties .
  • Positional isomerism (e.g., tert-butyl carbamate at position 1 vs. 7) alters steric hindrance and electronic effects, impacting receptor binding .
Computational Similarity Analysis

Using cheminformatics tools, the following compounds exhibit structural similarity (Tanimoto coefficient ≥0.75) to the target molecule:

  • tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate(2:1) (CAS 1523618-36-1, Similarity: 0.81): Differs in the placement of the tert-butyl group and diazaspirane ring size .
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 896464-16-7, Similarity: 0.79): Smaller spiro ring system (nonane vs. decane) reduces conformational flexibility .

Commercial and Regulatory Considerations

  • Pricing: The target compound is priced higher (2,399.00元/100 mg) than non-benzylated derivatives (e.g., AS98990 at 265.00$/250 mg), reflecting its complex synthesis and specialized applications .
  • Regulatory Status: No GHS hazard data is available for the target compound, whereas HCl salts (e.g., AS98133) typically require hazard labeling for skin/eye irritation .

Biological Activity

Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C21_{21}H30_{30}N2_2O4_4
  • IUPAC Name : this compound
  • CAS Number : 1638761-41-7

The structure features a spirocyclic framework which is often associated with various bioactive compounds, contributing to its potential pharmacological effects.

Mechanisms of Biological Activity

Research indicates that compounds with spirocyclic structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The exact mechanism is yet to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways, leading to programmed cell death.

Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of the compound against several bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated a significant inhibition zone in agar diffusion tests, suggesting potent antibacterial activity.

Bacterial StrainInhibition Zone (mm)
E. coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Study 2: Cytotoxicity Assay

In another investigation, the cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were determined to evaluate potency.

Cell LineIC50 (µM)
HeLa25
MCF-730

These findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for development in several therapeutic areas:

  • Antibiotic Development : The antimicrobial properties suggest potential use in developing new antibiotics, especially in an era of increasing antibiotic resistance.
  • Cancer Therapy : Its cytotoxic effects on cancer cell lines indicate potential as an anticancer agent. Further studies are required to explore its efficacy in vivo and its mechanism of action.

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate?

Answer:

  • Reaction Conditions: Prioritize temperature control (e.g., reflux vs. room temperature) and solvent selection (polar aprotic solvents like DMF or THF) to enhance yield and minimize side reactions.
  • Protecting Groups: The tert-butyl carbamate group is acid-labile; ensure neutral or mildly basic conditions during synthesis to prevent premature deprotection .
  • Safety Protocols: Use flame-retardant lab coats, nitrile gloves, and fume hoods to handle intermediates, as diazaspiro compounds may release hazardous gases (e.g., CO, NOx) under thermal stress .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • NMR Analysis: Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic core and benzyl substituents. Compare chemical shifts with analogous spiro compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) .
  • X-ray Crystallography: Employ SHELX software for structure refinement. For high-resolution data, use SHELXL to resolve potential twinning or disorder in the spirocyclic framework .

Q. What safety measures are critical when handling this compound?

Answer:

  • PPE: Inspect gloves for integrity before use and dispose of contaminated gloves immediately. Use respiratory protection if airborne particles are suspected .
  • Decomposition Risks: Avoid high temperatures (>150°C) to prevent hazardous decomposition products (e.g., CO, NOx). Store in inert atmospheres and away from oxidizing agents .

Advanced Research Questions

Q. How can crystallization conditions be optimized to resolve polymorphism in this spirocyclic compound?

Answer:

  • Screening Methods: Use factorial design to test variables: solvent polarity (e.g., ethanol vs. acetonitrile), cooling rates, and seeding techniques. Monitor crystal growth via in-situ Raman spectroscopy .
  • Data Interpretation: Compare lattice parameters (e.g., unit cell dimensions) across polymorphs using SHELXL. Resolve discrepancies in thermal stability via DSC-TGA analysis .

Q. What computational strategies are effective for predicting the reactivity of the diazaspiro core in catalytic applications?

Answer:

  • DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Benchmark against experimental data (e.g., regioselectivity in alkylation reactions) .
  • MD Simulations: Simulate solvent effects on spirocyclic ring conformation to rationalize solvent-dependent reaction outcomes .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

Answer:

  • Controlled Degradation Studies: Perform pH-dependent stability assays (pH 1–6) with HPLC monitoring. Correlate degradation rates with tert-butyl carbamate hydrolysis kinetics .
  • Mechanistic Probes: Use isotopic labeling (18O^{18}O) to track oxalate dissociation pathways. Compare with tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate degradation mechanisms .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

Answer:

  • Structure-Activity Relationships (SAR): Link spirocyclic rigidity to target binding affinity using molecular docking (e.g., kinase inhibitors). Validate with mutagenesis data on key residues .
  • Pharmacophore Modeling: Map electrostatic and steric features to explain selectivity against off-target receptors (e.g., GPCRs) .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

TechniqueApplicationLimitationsKey Evidence
1H^1H-NMRBenzyl group confirmationOverlap in spirocyclic region
X-ray (SHELXL)Absolute configuration determinationRequires high-quality crystals
FT-IROxalate salt identificationInsensitive to stereoisomerism

Q. Table 2. Hazard Mitigation Strategies

Risk FactorMitigation ProtocolReference
Thermal decompositionStore at -20°C under argon
Skin exposureImmediate 15-minute flush with 0.1M NaOH
InhalationUse NIOSH-certified N95 respirators

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.